N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Description
Propriétés
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-15-11-18(26)22-19(20-15)24-16(9-13(3)23-24)21-17(25)10-14-7-5-6-12(2)8-14/h5-9,11H,4,10H2,1-3H3,(H,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFCJWHUXSTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of chronic pain management and other pharmacological effects. This article reviews the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.43 g/mol |
| LogP | 2.9354 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Research indicates that compounds containing pyrimidinone and pyrazole moieties can selectively inhibit certain enzymatic activities. Specifically, this compound has been studied for its ability to inhibit adenylyl cyclase type 1, which plays a crucial role in the signaling pathways associated with pain perception. The inhibition of this enzyme may lead to reduced pain signaling and thus provide an analgesic effect .
Analgesic Properties
A study focused on optimizing a series of pyrimidinones for selective inhibition of adenylyl cyclase type 1 demonstrated that derivatives similar to N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide exhibited significant analgesic properties in preclinical models. The results suggest that these compounds could serve as potential candidates for treating chronic pain conditions .
Case Studies
Case Study 1: Pain Management
In a controlled study involving animal models of neuropathic pain, administration of compounds similar to N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide resulted in a statistically significant reduction in pain scores compared to control groups. The study highlighted the compound's potential as a non-opioid analgesic alternative .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial effects of various derivatives of pyrimidinones. Compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that further exploration into the antimicrobial properties of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide could be warranted .
Comparaison Avec Des Composés Similaires
Structural Analogues with Benzamide Substituents
Compounds 25, 26, 27, 17, 18, and 19 () share the pyrimidinone-pyrazole core but differ in their acyl substituents:
Notes:
- Substituent position (meta vs. para) significantly impacts yield and steric interactions. For example, Compound 27 (para-biphenyl) achieved a 49% yield, while Compound 26 (meta-biphenyl) yielded only 23% .
- Electron-withdrawing groups (e.g., CF3 in Compound 18 ) or bulky substituents (e.g., tert-butyl in Compound 25 ) reduce yields, likely due to steric hindrance during coupling .
Analogues with Alternative Acyl Groups
- Compound 31 (): Features a 3-ethoxybenzamide group, yielding only 5%—the lowest among analogues. The ethoxy group’s electron-donating nature may destabilize intermediates during synthesis .
- Compound 32 (): Incorporates a 4-(methoxymethoxy)benzamide group, though yield data are unreported. The methoxymethoxy group could enhance solubility but introduce steric complexity .
- Compound 19 (): Contains a 2-ethylbenzamide substituent.
Non-Benzamide Analogues
- Compounds 5f–5i (): Replace the pyrimidinone core with isoxazole or imidazole moieties. For example, 5f (isoxazole) has a molecular weight of 388 and a melting point of 172–174°C. These derivatives highlight the importance of the pyrimidinone ring in maintaining target activity .
- Compound 5j (): Features a coumarin-acetamide hybrid with a high melting point (260–263°C), suggesting enhanced thermal stability due to aromatic stacking .
Q & A
Q. What established synthetic routes are available for this compound, and how can purity be validated?
The synthesis typically involves multi-step protocols, such as cyclocondensation of ethyl 3-oxo-3-(m-tolyl)propanoate with 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide derivatives, followed by amidation. Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to confirm absence of unreacted starting materials or byproducts. Mass spectrometry (ESI-MS) further verifies molecular ion peaks .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., pyrimidinone carbonyl at ~165 ppm) and regiochemistry of the pyrazole ring.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., keto-enol equilibria in the pyrimidinone ring).
- IR Spectroscopy : Confirms amide C=O stretches (~1680 cm) and pyrazole N-H vibrations. Cross-referencing with computational data (DFT-optimized geometries) enhances reliability .
Q. What common impurities arise during synthesis, and how are they mitigated?
Impurities include uncyclized intermediates (e.g., open-chain acetamide derivatives) and regioisomeric pyrazole byproducts. Recrystallization from ethanol/water mixtures or preparative TLC (silica, chloroform/methanol) effectively isolates the target compound. Dynamic light scattering (DLS) monitors particle size distribution during crystallization to optimize yield .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions in flow chemistry setups?
A three-factor (temperature, residence time, catalyst loading) Box-Behnken design identifies optimal parameters for continuous-flow synthesis. For example, maximizing yield while minimizing side reactions (e.g., over-oxidation) requires residence times of 8–12 minutes at 80–90°C. Response surface modeling predicts interactions between variables, reducing trial iterations .
Q. What strategies resolve discrepancies between computational and experimental conformational data?
Discrepancies in hydrogen bonding or torsional angles (e.g., pyrazole-methyl orientation) are addressed by:
- Molecular Dynamics (MD) Simulations : Solvent effects (e.g., DMSO vs. crystalline state) are modeled using AMBER or CHARMM force fields.
- Multi-Temperature XRD : Data collected at 100–300 K reveals thermal motion artifacts.
- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R(8) patterns in pyrimidinone dimers) to validate packing models .
Q. How can hydrogen-bonding networks in the crystal structure inform solubility predictions?
Graph set analysis (e.g., Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., N–H···O interactions between pyrimidinone and acetamide groups). These networks correlate with low aqueous solubility, prompting co-crystallization studies with cyclodextrins or ionic liquids to enhance bioavailability .
Q. What methodologies enable regioselective functionalization of the pyrazole ring for derivative synthesis?
- Electrophilic Aromatic Substitution : Nitration at the pyrazole C4 position (HNO/HSO) followed by Pd/C-catalyzed hydrogenation yields amine derivatives.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc), SPhos ligand) introduce substituents at the pyrazole C3 position. Reaction progress is monitored via in-situ FTIR to detect intermediate formation .
Data Contradiction Analysis
Q. How should conflicting XRD and DFT data on tautomeric states be reconciled?
- Variable-Temperature XRD : Captures tautomeric equilibria (e.g., keto-enol ratios) influenced by crystal packing.
- Solid-State NMR : N CP/MAS NMR distinguishes protonation states in the pyrimidinone ring.
- Periodic DFT Calculations : Models the crystal environment (e.g., PBE-D3 functional) to compare energy landscapes of tautomers .
Q. What experimental controls validate the absence of polymorphic impurities in batch syntheses?
- Powder XRD : Compares experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Identifies polymorphic transitions (endothermic peaks) or solvent inclusion (weight loss below 150°C).
- Raman Spectroscopy : Detects subtle lattice vibrations indicative of alternate packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
